molecular formula C3H9BF4O B1221110 Trimethyloxonium tetrafluoroborate CAS No. 420-37-1

Trimethyloxonium tetrafluoroborate

Cat. No. B1221110
CAS RN: 420-37-1
M. Wt: 147.91 g/mol
InChI Key: CZVZBKHWOFJNCR-UHFFFAOYSA-N
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Description

Trimethyloxonium tetrafluoroborate (often referred to as Meerwein’s salt ) is an organic compound with the chemical formula [(CH₃)₃O⁺ ][BF₄⁻]. It serves as a potent methylating agent, acting as a synthetic equivalent of the CH₃⁺ cation. This white solid rapidly decomposes upon exposure to atmospheric moisture but can be weighed quickly without inert atmosphere protection .

Scientific Research Applications

Organic Synthesis: Methylating Agent

Trimethyloxonium tetrafluoroborate is a potent methylating agent, often used to transfer a methyl group to organic substrates. It’s particularly useful in situations where other methylating agents fail due to its high reactivity and ability to form stable carbon-carbon bonds .

Pharmaceutical Chemistry: Esterification of Carboxylic Acids

In pharmaceutical research, Meerwein’s salt is employed for the esterification of carboxylic acids. This is crucial for the synthesis of various ester prodrugs, which can enhance the bioavailability of therapeutic compounds .

Polymer Chemistry: Polymerization Catalyst

This compound acts as a catalyst in the polymerization of cyclic sulfides and ethers. It helps in creating polymers with specific properties, which can be used in medical devices, coatings, and as materials with unique electrical conductivities .

Analytical Chemistry: Activation of C-X Multiple Bonds

The salt is used to activate C-X multiple bonds, which is a key step in the structural analysis of organic compounds. This activation is essential for certain types of spectroscopic analysis and helps in understanding the molecular structure of complex molecules .

Material Science: Beckmann Rearrangement

Meerwein’s salt is utilized in the Beckmann rearrangement of oximes, which is a method to transform oximes into amides. This reaction is significant in the development of new materials and in the modification of existing materials to enhance their properties .

Environmental Chemistry: Study of Hydrolysis Reactions

Due to its rapid hydrolysis upon exposure to moisture, Trimethyloxonium tetrafluoroborate is studied in environmental chemistry to understand the degradation of chemical compounds in aquatic systems and the resultant environmental impact .

Chemical Education: Demonstrating Electrophilic Methylation

In educational settings, this compound is used to demonstrate the principles of electrophilic methylation in organic chemistry labs. It provides a clear example of how methyl groups are transferred in chemical reactions .

Nanotechnology: Surface Modification

Researchers in nanotechnology use Meerwein’s salt for the surface modification of nanoparticles. This modification can alter the surface properties of nanoparticles, making them suitable for targeted drug delivery and diagnostic applications .

properties

IUPAC Name

trimethyloxidanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVZBKHWOFJNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C[O+](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883377
Record name Trimethyloxonium tetrafluoroborate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyloxonium tetrafluoroborate

CAS RN

420-37-1
Record name Trimethyloxonium tetrafluoroborate
Source CAS Common Chemistry
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Record name Oxonium, trimethyl-, tetrafluoroborate(1-) (1:1)
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Record name Trimethyloxonium tetrafluoroborate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyloxonium tetrafluoroborate(1-)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethyloxonium tetrafluoroborate

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